molecular formula C19H21NO3 B268478 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide

Numéro de catalogue B268478
Poids moléculaire: 311.4 g/mol
Clé InChI: MEIZMEXDDPNJCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, Scotland. Since then, AM251 has been widely used in scientific research to understand the mechanism of action of the endocannabinoid system.

Mécanisme D'action

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are widely distributed in the central nervous system and are involved in the regulation of various physiological processes. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, bind to CB1 receptors and activate them, leading to the modulation of neurotransmitter release and other cellular processes. By blocking the activation of CB1 receptors, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide can help researchers understand the role of the endocannabinoid system in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of endocannabinoids in the brain, leading to a decrease in pain, anxiety, and depression. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting that the endocannabinoid system plays a role in addiction. Additionally, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has been shown to reduce food intake and increase energy expenditure, suggesting that the endocannabinoid system is involved in the regulation of appetite and metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has several advantages as a research tool. It is a highly selective and potent CB1 receptor antagonist, which means that it can be used to specifically block the activation of CB1 receptors without affecting other receptors. Additionally, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has a long half-life in the body, which makes it suitable for use in animal studies. However, there are some limitations to the use of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide in research. For example, it can be difficult to obtain a high yield and purity of the final product, which can affect the reproducibility of experiments. Additionally, the effects of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide on the endocannabinoid system can be complex and depend on factors such as the dose and duration of treatment.

Orientations Futures

There are several future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the development of novel CB1 receptor antagonists with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, researchers are interested in exploring the therapeutic potential of CB1 receptor antagonists for the treatment of various diseases, such as obesity, diabetes, and neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with 2-methylprop-2-en-1-ol to form the corresponding ester. This ester is then reacted with 2-bromoanisole to form N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide. The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Applications De Recherche Scientifique

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of endocannabinoids on pain, anxiety, depression, and addiction. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has also been used to investigate the role of the endocannabinoid system in the regulation of appetite, metabolism, and energy balance.

Propriétés

Nom du produit

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide

Formule moléculaire

C19H21NO3

Poids moléculaire

311.4 g/mol

Nom IUPAC

N-[2-(2-methylprop-2-enoxy)phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C19H21NO3/c1-14(2)13-22-18-12-8-7-11-17(18)20-19(21)15(3)23-16-9-5-4-6-10-16/h4-12,15H,1,13H2,2-3H3,(H,20,21)

Clé InChI

MEIZMEXDDPNJCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1OCC(=C)C)OC2=CC=CC=C2

SMILES canonique

CC(C(=O)NC1=CC=CC=C1OCC(=C)C)OC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.